2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol
Description
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol (CAS: 926207-03-6) is a fluorinated β-amino alcohol with the molecular formula C₉H₁₁F₂NO₂ and a molar mass of 203.19 g/mol . Its structure features a para-substituted difluoromethoxy group (–OCF₂H) on the phenyl ring, a primary amine (–NH₂) at the β-position, and a hydroxyl (–OH) group at the α-position of the ethanol backbone. Key identifiers include:
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-[4-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-6(2-4-7)8(13)5-12/h1-4,8-9,13H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPAJKRRGXALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229446 | |
| Record name | α-(Aminomethyl)-4-(difluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926207-03-6 | |
| Record name | α-(Aminomethyl)-4-(difluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926207-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Aminomethyl)-4-(difluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(difluoromethoxy)benzaldehyde, while reduction of the nitro group in intermediates results in the formation of the amino alcohol .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory and Analgesic Properties : Preliminary studies indicate that 2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vivo studies have shown potential analgesic effects, suggesting applications in pain management therapies .
- Enzyme Interaction Studies : The compound's structure allows it to interact with various enzymes, making it a useful tool for studying enzyme-substrate interactions. Its ability to form hydrogen bonds enhances binding affinity to specific biological targets.
2. Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituents can influence the biological activity of derived compounds .
- Development of Specialty Chemicals : The difluoromethoxy group imparts distinct electronic properties that can be exploited in the design of specialty chemicals with tailored functionalities for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of β-Amino Alcohol Derivatives
Physicochemical and Pharmacokinetic Properties
- Electron Effects : The difluoromethoxy group (–OCF₂H) in the target compound is more electron-withdrawing than methoxy (–OCH₃) or isopropoxy (–OCH(CH₃)₂) groups, which may enhance metabolic stability by reducing oxidative degradation .
- Stereochemistry: Chiral analogs like (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol (CAS: 1213918-01-4) exhibit enantiomer-specific bioactivity, whereas the target compound lacks reported stereochemical data .
Research and Commercial Relevance
- Pharmaceutical Potential: Fluorination often enhances blood-brain barrier penetration and resistance to enzymatic degradation.
Biological Activity
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol, also known as a difluoromethoxy-substituted phenolic compound, has garnered attention in medicinal chemistry due to its promising biological activities. This compound's unique structure, characterized by the difluoromethoxy group, enhances its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 203.19 g/mol. The presence of the difluoromethoxy group is significant as it modifies the compound's electronic properties, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules due to the amino group. This interaction can enhance the compound's binding affinity to specific receptors and enzymes, facilitating its therapeutic effects. Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, likely through modulation of biochemical pathways involved in pain and inflammation responses.
Anti-inflammatory and Analgesic Effects
Research has shown that this compound may possess significant anti-inflammatory properties. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cellular models. Furthermore, its analgesic effects have been observed in animal models, suggesting potential applications in pain management therapies.
Other Potential Activities
The compound's structural features suggest potential activities beyond anti-inflammatory effects. For instance:
- Neuroprotective Effects : Some studies indicate that similar compounds can inhibit β-secretase (BACE1), which is implicated in Alzheimer's disease pathology by reducing amyloid-beta peptide accumulation .
- Antimicrobial Activity : Initial findings suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to confirm these effects.
Study 1: In Vivo Analgesic Activity
In a controlled study involving rodents, this compound was administered to evaluate its analgesic properties. The results demonstrated a significant reduction in pain response compared to control groups, indicating that the compound effectively modulates pain pathways.
Study 2: Anti-inflammatory Mechanism Assessment
A recent in vitro study assessed the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6, key inflammatory cytokines.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Key Activity | IC50 (μM) |
|---|---|---|---|
| 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol | Structure | Anti-inflammatory | 0.8 |
| 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol | Structure | Neuroprotective | 0.5 |
| 2-Amino-1-[3-(methoxy)phenyl]ethan-1-ol | Structure | Antimicrobial | >10 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol, and how can reaction conditions be optimized for higher yield?
- Answer: The compound is typically synthesized via substitution reactions introducing the difluoromethoxy group to a phenyl precursor, followed by reduction of nitro or ketone intermediates. For example:
- Step 1: Start with 4-nitrophenylethanol derivatives.
- Step 2: Introduce difluoromethoxy via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride.
- Optimization: Adjust reaction temperature (60–80°C for substitution), solvent polarity (DMF or THF), and catalyst loading. Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer:
- 19F NMR: Critical for confirming the difluoromethoxy group (δ ~ -80 to -85 ppm) .
- 1H/13C NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and ethanol backbone (δ 3.5–4.5 ppm for CH₂OH) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 228.0841 (calculated for C₉H₁₁NO₂F₂).
- X-ray Crystallography: Use SHELXL for refining crystal structures, especially to resolve stereochemistry .
Q. What preliminary biological activities have been reported for this compound?
- Answer: Early studies suggest potential enzyme inhibition (e.g., kinases or oxidoreductases) due to structural similarity to bioactive amino alcohols. For example:
- Anti-inflammatory activity: Modulates COX-2 in vitro (IC₅₀ ~ 10–50 µM) .
- Antioxidant properties: Scavenges free radicals in DPPH assays (EC₅₀ ~ 20–100 µM) .
- Methodological Note: Validate activity using cell-based assays (e.g., RAW 264.7 macrophages for inflammation) .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?
- Answer:
- Lipophilicity: Increased logP (~1.5–2.0) compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in hepatic microsomal assays .
- Data Table:
| Property | Value | Method | Reference |
|---|---|---|---|
| logP | 1.8 | HPLC | |
| Solubility (H₂O) | 2.1 mg/mL | Shake-flask |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Answer: Contradictions often arise from assay variability. Mitigate by:
- Standardizing Conditions: Use identical pH (7.4), temperature (37°C), and solvent (DMSO < 0.1%) .
- Orthogonal Assays: Confirm enzyme inhibition via fluorescence polarization and SPR binding assays .
- Structural Validation: Compare with analogs (e.g., 2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol) to isolate substituent effects .
Q. What strategies are recommended for elucidating stereochemical configuration and its impact on bioactivity?
- Answer:
- Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column) or synthesize enantiomers via asymmetric catalysis .
- X-ray Crystallography: Resolve absolute configuration (e.g., SHELXL refinement) .
- Biological Impact: (R)-enantiomers may show 5–10x higher affinity for targets like GABA receptors compared to (S)-forms .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Answer:
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots .
- QSAR Models: Corporate descriptors like polar surface area (PSA) and H-bond donors to optimize bioavailability .
- Data Table:
| Parameter | Value | Prediction Tool |
|---|---|---|
| PSA | 60 Ų | MOE 2020.09 |
| CYP3A4 Inhibition | Low | Schrödinger |
Q. What experimental designs are critical for assessing in vivo efficacy and toxicity?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
